molecular formula C17H12F6N2O2 B4650587 1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea

1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea

Cat. No.: B4650587
M. Wt: 390.28 g/mol
InChI Key: XLVPHOIJSVFFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and two trifluoromethyl groups attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea typically involves the reaction of 3-acetylphenyl isocyanate with 3,5-bis(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors that play a role in the biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-3-phenylurea: Lacks the trifluoromethyl groups, which may result in different chemical and biological properties.

    1-(3-Acetylphenyl)-3-[3,5-dimethylphenyl]urea: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and stability.

    1-(3-Acetylphenyl)-3-[3,5-dichlorophenyl]urea:

Uniqueness

1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea is unique due to the presence of trifluoromethyl groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2/c1-9(26)10-3-2-4-13(5-10)24-15(27)25-14-7-11(16(18,19)20)6-12(8-14)17(21,22)23/h2-8H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPHOIJSVFFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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